molecular formula C25H20N2O6 B2674779 Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874397-22-5

Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Numéro de catalogue B2674779
Numéro CAS: 874397-22-5
Poids moléculaire: 444.443
Clé InChI: FMXJMTAPWHRCNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized through various strategies based on the most recent knowledge emerging from the latest research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of an isoxazole ring could influence the compound’s reactivity .

Applications De Recherche Scientifique

Supramolecular Structures and Hydrogen Bonding

Research into substituted pyrazolylbenzoates, which share structural motifs with the specified compound, demonstrates the importance of hydrogen bonding in forming supramolecular structures. These structures can range from one-dimensional chains to three-dimensional frameworks, showcasing the potential for designing new materials with specific physical properties or functionalities. Such compounds could be relevant for developing advanced materials with tailored properties for applications in nanotechnology, electronics, or pharmaceuticals (Portilla et al., 2007).

Scaffold for Highly Functionalised Compounds

Compounds similar to the one inquired about can serve as scaffolds for the synthesis of highly functionalized molecular structures. For example, research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates shows the utility of such molecules in creating new chemical entities. These scaffolds can be instrumental in drug discovery, offering platforms for the development of new therapeutic agents with potential applications in treating various diseases (Ruano, Fajardo, & Martín, 2005).

Crystal Structure and DFT Studies

Investigations into the crystal structure and DFT (Density Functional Theory) studies of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provide insights into the electronic structure and physicochemical properties of these molecules. Understanding these properties is crucial for designing molecules with desired reactivity, stability, and interaction profiles, which can be applied in catalysis, material science, and pharmaceutical chemistry (Huang et al., 2021).

Novel Synthesis Routes

The development of novel synthesis routes for creating complex heterocyclic compounds, as exemplified by the synthesis of pyrrolo[2,1-c][1,4]benzodiazocine ring systems, highlights the continuous advancement in synthetic chemistry. These methodologies enable the construction of complex molecules with potential applications in medicinal chemistry, agrochemicals, and organic materials (Koriatopoulou, Karousis, & Varvounis, 2008).

Mécanisme D'action

The mechanism of action would depend on the specific biological activity of the compound. For example, some isoxazole derivatives have been found to inhibit COX-1, a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Orientations Futures

Future research could focus on developing new synthetic strategies for isoxazole derivatives, studying their biological activities, and exploring their potential as therapeutic agents .

Propriétés

IUPAC Name

methyl 4-[7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-4-14-5-10-18-17(12-14)22(28)20-21(15-6-8-16(9-7-15)25(30)31-3)27(24(29)23(20)32-18)19-11-13(2)33-26-19/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXJMTAPWHRCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.